molecular formula C10H26N4 B022157 Spermine CAS No. 71-44-3

Spermine

Cat. No. B022157
CAS RN: 71-44-3
M. Wt: 202.34 g/mol
InChI Key: PFNFFQXMRSDOHW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Spermine is synthesized from spermidine through the action of spermine synthase, a specific aminopropyltransferase. This enzyme catalyzes the addition of an aminopropyl group from decarboxylated S-adenosylmethionine (SAM) to spermidine. The process is highly regulated and essential for maintaining the correct balance of polyamines within the cell. Structural studies have shown that human spermine synthase is an obligate dimer, with each monomer hosting a catalytic domain responsible for this transformation. Mutations in the spermine synthase gene can lead to a range of physiological abnormalities, indicating the importance of this pathway (Pegg & Michael, 2009).

Molecular Structure Analysis

The molecular structure of spermine consists of a carbon chain with four amine groups, allowing it to interact with various biological molecules, notably nucleic acids. The structure enables spermine to stabilize DNA by neutralizing its phosphate backbone. Crystallographic studies have detailed the enzyme spermine synthase's structure, showing how its active site accommodates substrates and catalyzes the formation of spermine from spermidine (Wu et al., 2008).

Chemical Reactions and Properties

Spermine participates in several biochemical reactions, notably those involving the synthesis and modulation of nucleic acids and proteins. It can act as a growth regulator and has been found to inhibit proinflammatory cytokine synthesis in human mononuclear cells, highlighting its role in immune response modulation (Zhang et al., 1997). Spermine's ability to bind to DNA and RNA affects the structure and function of these molecules, influencing gene expression and protein synthesis.

Physical Properties Analysis

The physical properties of spermine, such as its polycationic nature at physiological pH, allow it to interact strongly with negatively charged cellular components, including DNA, RNA, and various enzymes. This interaction is critical for the structural integrity of DNA and the regulation of enzyme activities. Spermine's solubility in water and its distribution within cellular compartments are essential for its biological functions, facilitating its role in cellular signaling and metabolic regulation.

Chemical Properties Analysis

Chemically, spermine is characterized by its high affinity for nucleic acids, contributing to its role in stabilizing DNA structures and regulating gene expression. It acts as a modulator of ion channels and receptors, affecting cellular excitability and signal transduction. The synthesis and degradation of spermine are tightly regulated, reflecting its significance in cell growth, proliferation, and apoptosis.

Scientific Research Applications

  • Cellular Function : Spermine influences cellular functions by increasing protein-protein interactions in the cytoskeletal protein network (Wyse & Butterfield, 1988).

  • Gut Maturation : It induces maturation of the gut in suckling rats and modulates alkaline phosphatase activity (Peulen et al., 2004).

  • Embryo Development : Spermine supplementation during in vitro maturation of porcine oocytes improves embryo development by regulating gene expression and reducing oxidative stress (Jin et al., 2016).

  • Anti-Aging Properties : Spermidine, closely related to spermine, has potential as an anti-aging drug, reducing age-related oxidative protein damage (Madeo et al., 2010).

  • Radioprotection : Spermine provides partial radioprotection against the formation of DNA-protein crosslinks (Chiu & Oleinick, 1998).

  • Antioxidant Capacity : It promotes antioxidant capacity, enhancing the clearance of oxygen radicals in piglets (Fang et al., 2017).

  • Gut Development : Extending spermine supplementation accelerates gut development and enhances antioxidant properties (Cao et al., 2015).

  • Immune Response Regulation : Spermine acts as a negative regulator of macrophage activation, influencing inflammation biology (Zhang et al., 2000).

  • Antioxidant Status in Animals : Its supplementation protects the health of the thymus and spleen in early weaned piglets by enhancing antioxidant status (Cao et al., 2018).

  • Immune Function in Piglets : Dietary spermine supplementation can alleviate inflammatory response and enhance immune function in piglets (Cao et al., 2017).

  • Sperm Cryopreservation : It reduces reactive oxygen species levels and prevents apoptosis during canine sperm cryopreservation (Setyawan et al., 2016).

  • Gut Barrier and Microbiota : Spermine improves gut barrier function and intestinal microbiota in piglets (Liu et al., 2020).

  • Orthopedic Applications : It induces adipose-derived stem cells to differentiate toward mature osteoblasts, supporting its use in orthopedic applications (Guidotti et al., 2013).

  • Mutation Reduction in Mammalian Cells : Spermine reduces mutation frequency in mammalian cells but does not affect survival when used with mitomycin C (Fiorio et al., 1994).

  • Molecular Biology : It plays a crucial role in regulating spermine levels, providing a basis for developing agents against proliferative disorders and parasitic diseases (Heby & Persson, 1990).

  • Diabetes Management : Spermine administration improved complications in diabetic rat models (Jafarnejad et al., 2008).

  • DNA Aggregation : It causes aggregation of DNA, promoting DNA condensation at high temperatures (Basu & Marton, 1987).

  • Mammalian Growth and Fertility : Spermine synthesis is essential for normal growth, viability, and fertility in male mice (Wang et al., 2004).

  • Mammalian Development : The correct spermine:spermidine ratio is critical for normal growth and development in mammals (Pegg, 2016).

  • Plant Biology : Interestingly, spermine is not essential for the survival of Arabidopsis under normal growth conditions (Imai et al., 2004).

Safety And Hazards

Spermine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage . It also causes serious eye damage .

Future Directions

Although the specific mechanism of spermine in PCa development is still unclear, ongoing research in spermine metabolism and its association with PCa pathophysiology opens up new opportunities in the diagnostic and therapeutic roles of spermine in PCa management .

properties

IUPAC Name

N,N'-bis(3-aminopropyl)butane-1,4-diamine
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InChI

InChI=1S/C10H26N4/c11-5-3-9-13-7-1-2-8-14-10-4-6-12/h13-14H,1-12H2
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InChI Key

PFNFFQXMRSDOHW-UHFFFAOYSA-N
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Canonical SMILES

C(CCNCCCN)CNCCCN
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Molecular Formula

C10H26N4
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Related CAS

71052-31-8
Record name 1,4-Butanediamine, N1,N4-bis(3-aminopropyl)-, homopolymer
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DSSTOX Substance ID

DTXSID9058781
Record name N1,N4-Bis(3-aminopropyl)-1,4-butanediamine
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Molecular Weight

202.34 g/mol
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Physical Description

Solid; Absorbs carbon dioxide from air; [Merck Index] Colorless solidified mass or fragments; mp = 28-30 deg C; [Sigma-Aldrich MSDS], Solid
Record name Spermine
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Boiling Point

150-150 °C
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Solubility

> 100 mg/mL
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Mechanism of Action

Spermine is derived from spermidine by spermine synthase. Spermine is a polyamine, a small organic cations that is absolutely required for eukaryotic cell growth. Spermine, is normally found in millimolar concentrations in the nucleus. Spermine functions directly as a free radical scavenger, and forms a variety of adducts that prevent oxidative damage to DNA. Oxidative damage to DNA by reactive oxygen species is a continual problem that cells must guard against to survive. Hence, spermine is a major natural intracellular compound capable of protecting DNA from free radical attack. Spermine is also implicated in the regulation of gene expression, the stabilization of chromatin, and the prevention of endonuclease-mediated DNA fragmentation.
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Product Name

Spermine

CAS RN

71-44-3, 68956-56-9
Record name Spermine
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Record name SPERMINE
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Record name Spermine
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Melting Point

29 °C
Record name Spermine
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Synthesis routes and methods I

Procedure details

An assay buffer solution was prepared which was 100 mM HEPES pH 8.0, 10 mM ATP, 2 mM MgCl2, 5 mM DTT, 0.5 mM PMSF. A fructosyl-spermine stock solution was prepared which was 2 mM fructosyl-spermine HCl. A spermine control solution was prepared which was 2 mM spermine HCl.
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Synthesis routes and methods II

Procedure details

Monoquaternary spermine containing hydrophilic head-group was prepared in a similar way to compound 3. Briefly, TriBoc-Spermine was reacted with excess of 1-azido-3-iodo-propane in the presence of excess TBA. The resulting quaternarized derivative was hydrogenised under (Pd—C) and Boc protecting group were removed using gaseous HCl in dry methanol.
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Synthesis routes and methods III

Procedure details

In vivo, the first step in the biosynthesis of spermidine and spermine is decarboxylation of ornithine (2,5-diaminopentanoic acid, H2 N(CH2)3CH(NH2)CO2H) by ornithine decarboxylase (ODC) to yield putrescine. Spermidine is then synthesized by transfer of an activated aminopropyl group from S-adenosyl S-methyl homocystaeamine to putrescine. Spermine is formed by addition of a further aminopropyl group to spermidine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
139,000
Citations
AE Pegg - IUBMB life, 2014 - Wiley Online Library
… spermine synthase enzyme that converts spermidine to spermine suggest that spermine … with Snyder-Robinson syndrome in which spermine synthase is absent or greatly reduced. In …
Number of citations: 214 iubmb.onlinelibrary.wiley.com
AE Pegg, AJ Michael - Cellular and molecular life sciences, 2010 - Springer
Spermine is present in many organisms including animals, plants, some fungi, some archaea, and some bacteria. It is synthesized by spermine synthase, a highly specific …
Number of citations: 163 link.springer.com
M Zhang, H Wang, KJ Tracey - Critical care medicine, 2000 - journals.lww.com
… higher levels of spermine, and injured or dying cells release spermine into the extracellular … of spermine accumulation in the inflammatory process. The discovery that spermine is a …
Number of citations: 534 journals.lww.com
E Løvaas, G Carlin - Free Radical Biology and Medicine, 1991 - Elsevier
This work demonstrates that spermine is a natural antioxidant and anti-inflammatory agent. It is found that: (1) Spermine inhibits the cytochrome C reduction initiated by FMLP- or PMA-…
Number of citations: 120 www.sciencedirect.com
M Cervelli, R Amendola, F Polticelli, P Mariottini - Amino acids, 2012 - Springer
Spermine oxidase (SMO) was discovered much more recently than other enzymes involved in polyamine metabolism; this review summarizes 10 years of researches on this enzyme. …
Number of citations: 109 link.springer.com
BG Feuerstein, N Pattabiraman… - Proceedings of the …, 1986 - National Acad Sciences
… for spermine and used energetically favorable conformations to construct possible models for DNA-spermine interactions. Because DNA conformation changes when spermine is …
Number of citations: 235 www.pnas.org
U Bachrach - Annual Reviews in Microbiology, 1970 - annualreviews.org
… Polyamines were first detected in human semen which contains 16.3 ftmole spermine per g … content is higher than that of spermine. The spermine level in chick embryo brain is higher …
Number of citations: 132 www.annualreviews.org
DJ Anderson, J Crossland, GG Shaw - Neuropharmacology, 1975 - Elsevier
… spermine … spermine in particular, became extremely hyperexcitable. Ultimately convulsions, which were sometimes lethal, were produced. The administration of spermidine or spermine …
Number of citations: 110 www.sciencedirect.com
HC Ha, NS Sirisoma, P Kuppusamy… - Proceedings of the …, 1998 - National Acad Sciences
… spermine is thought to be intimately associated with chromatin (7), we sought to investigate if spermine had a … Here we demonstrate that spermine, which is normally found in millimolar …
Number of citations: 153 www.pnas.org
L Vial, RF Ludlow, J Leclaire… - Journal of the …, 2006 - ACS Publications
… The selected receptor binds spermine with a dissociation constant of 22 nM, sufficient to … biological effects of spermine on the nucleic acid. In low concentrations, spermine induces the …
Number of citations: 135 pubs.acs.org

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